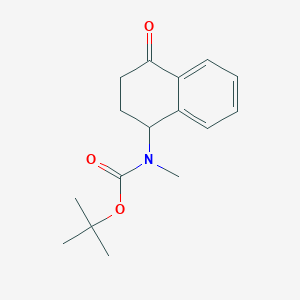
tert-Butyl methyl(4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl methyl(4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate is an organic compound with the molecular formula C16H21NO3 It is a derivative of carbamate and naphthalene, characterized by the presence of a tert-butyl group, a methyl group, and a tetrahydronaphthalen-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl methyl(4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable naphthalene derivative under controlled conditions. One common method involves the use of Boc anhydride and ethanol, followed by the addition of ammonia solution and subsequent reaction at low temperatures . The reaction mixture is then brought to room temperature and stirred for an extended period to ensure complete reaction. The product is purified through recrystallization using hexane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The process may also include additional purification steps, such as chromatography, to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl methyl(4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
tert-Butyl methyl(4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of various chemical intermediates and as a building block in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of tert-Butyl methyl(4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative used in similar synthetic applications.
N-Boc-protected anilines: Compounds with similar protective groups used in organic synthesis.
Tetrasubstituted pyrroles: Functionalized pyrroles with ester or ketone groups at specific positions.
Uniqueness
tert-Butyl methyl(4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of tert-butyl, methyl, and tetrahydronaphthalen-1-yl groups makes it a versatile compound with diverse applications in research and industry.
Properties
Molecular Formula |
C16H21NO3 |
|---|---|
Molecular Weight |
275.34 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-(4-oxo-2,3-dihydro-1H-naphthalen-1-yl)carbamate |
InChI |
InChI=1S/C16H21NO3/c1-16(2,3)20-15(19)17(4)13-9-10-14(18)12-8-6-5-7-11(12)13/h5-8,13H,9-10H2,1-4H3 |
InChI Key |
WBTSFMJWCSWQCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCC(=O)C2=CC=CC=C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


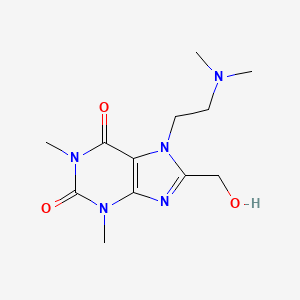
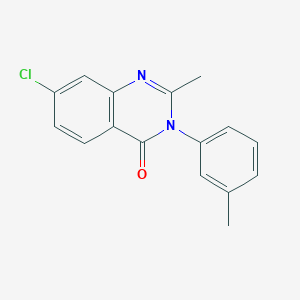
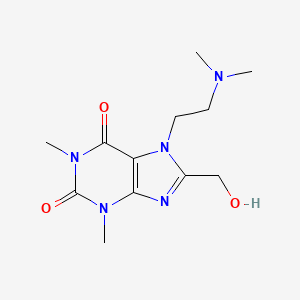

![2-(8-(Benzyloxy)-3-methylimidazo[1,5-a]pyridin-1-yl)acetonitrile](/img/structure/B11842806.png)

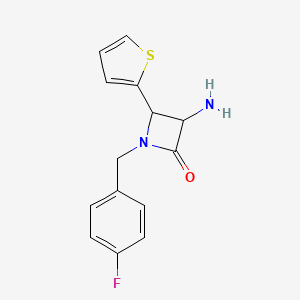
![7-Chloro-9-Ethyl-6-fluoroisoxazolo[3,4-b]quinoline-3,4(1H,9H)-dione](/img/structure/B11842816.png)
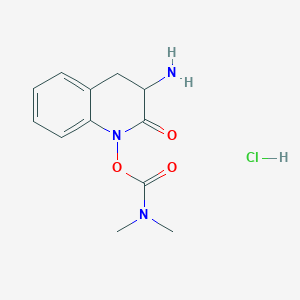
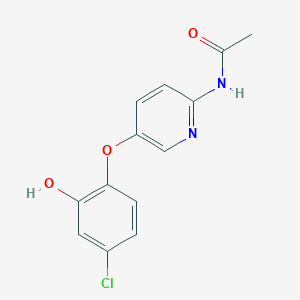

![Benzaldehyde, 2-[[tris(1-methylethyl)silyl]ethynyl]-](/img/structure/B11842857.png)

![tert-butyl 2-ethyl-7-(hydroxymethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B11842867.png)
